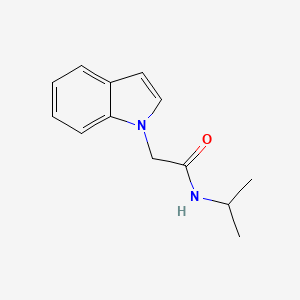

2-(1H-indol-1-yl)-N-isopropylacetamide

Description

Significance of the Indole (B1671886) Scaffold in Chemical Biology and Medicinal Chemistry Research

The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in the realm of biologically active molecules. mdpi.comacs.orgresearchgate.net Its unique electronic properties and the ability of the nitrogen atom to act as a hydrogen bond donor contribute to its capacity to interact with a wide array of biological targets with high affinity. wikipedia.org This versatile core is found in a multitude of natural products, most notably the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the plant hormone auxin. wikipedia.orgfoodb.ca

The inherent bioactivity of the indole nucleus has made it a focal point for researchers in drug discovery and development. nih.govresearchgate.net The indole framework serves as a foundational component for numerous approved therapeutic agents and compounds currently under investigation for various diseases. nih.gov Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihyperglycemic properties. researchgate.netnih.govmdpi.com The structural versatility of the indole ring allows for substitutions at various positions, enabling the systematic modification of its physicochemical and biological properties to optimize therapeutic efficacy.

Overview of N-substituted Indole Acetamide (B32628) Derivatives in Research

The N-substituted indole acetamide derivatives are a significant class of compounds that have been the subject of considerable research. These molecules feature an acetamide group attached to the nitrogen atom of the indole ring (position 1), with further substitutions on the acetamide's own nitrogen. This structural arrangement allows for diverse modifications that can influence the compound's biological activity.

Scientific investigations into various N-substituted indole acetamide derivatives have revealed a wide spectrum of potential therapeutic applications. For instance, certain derivatives have been synthesized and evaluated for their potent anti-proliferative activity against various cancer cell lines. nih.govrsc.org Other studies have focused on their potential as antimicrobial agents, with some compounds showing promising activity against bacterial and fungal pathogens. nih.gov Furthermore, research has explored the anti-inflammatory and analgesic potential of this class of molecules. The specific nature of the substituent on the acetamide nitrogen has been shown to be a critical determinant of the compound's biological effects.

For example, a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and showed potent anti-proliferative activity against human cancer cell lines. nih.govmdpi.com In another study, N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides were discovered as covalent inhibitors of KRAS G12C, a significant target in cancer therapy. nih.gov Additionally, indole-3-acetamides have been investigated as potential antihyperglycemic and antioxidant agents. acs.orgnih.gov The development of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol has also shown promise as inhibitors of HIV-1 Tat-mediated viral transcription. nih.gov

Historical Context and Evolution of Research on Indole-1-yl Acetamide Systems

The scientific journey of indole chemistry began in the 19th century, with early investigations centered on the dye indigo. In 1866, Adolf von Baeyer successfully reduced oxindole (B195798) to indole, and by 1869, he had proposed its chemical structure. wikipedia.org For the remainder of the century, research was largely driven by the importance of indole derivatives as dyestuffs.

A significant shift in the focus of indole research occurred in the 1930s with the discovery of the indole nucleus in crucial biological molecules such as tryptophan and auxins. wikipedia.orgfoodb.ca This realization spurred a deeper investigation into the biological roles and therapeutic potential of indole-containing compounds. The development of more efficient and versatile synthetic methodologies, such as the Leimgruber–Batcho indole synthesis first patented in 1976, further propelled the field forward, particularly within the pharmaceutical industry. wikipedia.org

The evolution of research on indole-1-yl acetamide systems is a direct consequence of this foundational work. As the understanding of the indole scaffold's importance grew, medicinal chemists began to explore the effects of attaching various side chains to the indole nitrogen. The acetamide linkage provided a stable and synthetically accessible means of introducing further diversity. Early studies on indole acetamide derivatives laid the groundwork for the more targeted and sophisticated research seen today, which employs advanced techniques like structure-activity relationship (SAR) studies and computational modeling to design novel compounds with specific biological activities. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-indol-1-yl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-10(2)14-13(16)9-15-8-7-11-5-3-4-6-12(11)15/h3-8,10H,9H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZOHRBNHXZONA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Conformational Analysis of 2 1h Indol 1 Yl N Isopropylacetamide and Analogs

Spectroscopic Analysis for Structural Elucidation Beyond Basic Identification

Advanced spectroscopic methods such as two-dimensional nuclear magnetic resonance (2D NMR) and X-ray crystallography are indispensable for moving beyond simple confirmation of a molecular formula to a detailed three-dimensional understanding of a compound's structure and its electronic environment.

2D NMR Spectroscopy: For a molecule like 2-(1H-indol-1-yl)-N-isopropylacetamide, 2D NMR experiments would be crucial for unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which can be complex in the aromatic indole (B1671886) ring system. clockss.org Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range couplings (over two to three bonds), helping to piece together the molecular skeleton. For instance, HMBC would definitively connect the isopropyl protons to the amide carbonyl carbon and the methylene (B1212753) protons to both the indole nitrogen and the amide carbonyl. acs.org Correlation Spectroscopy (COSY) experiments would establish proton-proton couplings within the indole and isopropyl spin systems. acs.org The Nuclear Overhauser Effect (NOE) is particularly important for conformational analysis, as it can reveal through-space proximity between protons, such as those on the indole ring and the isopropyl group, which can help define the molecule's preferred orientation in solution. mdpi.com

The table below presents typical bond lengths and angles for key functional groups in indole acetamide (B32628) derivatives, derived from crystallographic data of analogous compounds. These values provide a reasonable approximation for this compound.

| Parameter | Typical Value (from Analogs) |

| C-N (Amide Bond) | ~1.33 Å |

| C=O (Amide Carbonyl) | ~1.24 Å |

| N-C (Indole Ring) | ~1.38 Å |

| C-C (Indole Ring) | ~1.36 - 1.45 Å |

| C-N-C (Amide Angle) | ~122° |

| O=C-N (Amide Angle) | ~123° |

Conformational Studies and Stereochemical Considerations

The conformational flexibility of this compound is primarily dictated by rotation around several key single bonds: the N-CH₂ bond, the CH₂-C(O) bond, and the C(O)-N bond of the amide.

The rotation around the amide C(O)-N bond is of particular interest as it is known to be hindered, leading to the existence of cis and trans rotamers (also referred to as E/Z isomers). scielo.br In N-substituted acetamides, the trans conformation, where the substituent (the isopropyl group in this case) is on the opposite side of the carbonyl oxygen, is generally sterically and electronically favored. researchgate.netacs.org The energy barrier for this rotation is significant, often allowing for the observation of distinct signals for both rotamers in NMR spectra at low temperatures. acs.org Computational studies on related N-substituted acetamides have been used to map the potential energy surface and predict the relative stability of different conformers. researchgate.netnih.gov

| Rotational Bond | Key Conformational Feature |

| Amide C(O)-N Bond | Hindered rotation leading to cis and trans rotamers. |

| Indole N-CH₂ Bond | Determines the orientation of the acetamide group relative to the indole plane. |

| CH₂-C(O) Bond | Influences the positioning of the carbonyl group. |

Supramolecular Interactions and Self-Assembly of Indole Acetamide Derivatives

The molecular structure of this compound contains several features that can participate in supramolecular interactions, leading to self-assembly in the solid state or in solution.

Hydrogen Bonding: The secondary amide group contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of strong intermolecular N-H···O=C hydrogen bonds, which are a dominant feature in the crystal packing of many amides, often leading to the formation of chains or tapes. researchgate.net

π-π Stacking: The electron-rich indole ring is capable of engaging in π-π stacking interactions with adjacent indole rings. These interactions, where the aromatic rings stack face-to-face or in an offset fashion, are a significant cohesive force in the crystal structures of many indole derivatives. mdpi.com

The interplay of these non-covalent interactions dictates the packing of the molecules in a crystal, influencing physical properties such as melting point and solubility. While specific self-assembly studies on this compound are not available, the general principles observed in other indole and amide-containing compounds strongly suggest its capacity to form ordered supramolecular structures.

Chemical Reactivity and Transformation Studies of Indole 1 Yl Acetamides

Oxidation Pathways and Derivative Formation (e.g., Oxindole (B195798) Derivatives)

No specific studies on the oxidation of 2-(1H-indol-1-yl)-N-isopropylacetamide have been reported. General methodologies for indole (B1671886) oxidation suggest that reaction with various oxidizing agents could potentially lead to the formation of corresponding oxindole derivatives, but the specific products, yields, and reaction conditions for this substrate are not documented.

Substitution and Functionalization Reactions on the Indole Core and Acetamide (B32628) Side Chain

There is no available literature detailing substitution or functionalization reactions specifically performed on this compound. While general methods for the functionalization of the indole core and acetamide side chains exist, their applicability and outcomes for this particular molecule have not been investigated.

Reactivity as a Ligand or Intermediate in Catalytic Systems

The potential for this compound to act as a ligand or an intermediate in catalytic systems has not been explored in any published research. Consequently, there is no data on its coordination chemistry or its role in any catalytic cycles.

Exploration of Derivatives and Analogs of 2 1h Indol 1 Yl N Isopropylacetamide

Design Principles for Structural Modification of the Indole (B1671886) Moiety

The indole ring is a crucial pharmacophore, but its metabolic liability, particularly its susceptibility to oxidative metabolism by cytochrome P450 enzymes, often necessitates structural modifications. A key strategy in drug design is the principle of bioisosterism, where a functional group or moiety is replaced by another with similar physical and chemical properties to enhance potency, selectivity, or pharmacokinetic profiles. ufrj.brresearchgate.net

Bioisosteric Replacement:

A primary design principle involves the replacement of the indole ring with other bicyclic or heterocyclic systems. This approach aims to retain essential binding interactions while altering properties like electron distribution, lipophilicity, and metabolic stability. researchgate.net

Aza-indoles: Introducing a nitrogen atom into the benzene (B151609) portion of the indole ring to create aza-indoles (e.g., 5-aza-indole or 7-aza-indole) is a common strategy. This modification can improve solubility and metabolic stability. cambridgemedchemconsulting.com For instance, in the development of Cdc7 kinase inhibitors, the introduction of a nitrogen at the 7-position of an indole scaffold dramatically improved affinity and metabolic stability. cambridgemedchemconsulting.com

Indazole and Benzisoxazole: Other heterocyclic systems like indazole and benzisoxazole have been successfully used as indole bioisosteres. ufrj.br For example, a benzisoxazole derivative showed activity as a bioisosteric replacement for an indole compound in studies related to serotonin (B10506) biosynthesis, highlighting the functional equivalence of these rings in certain biological contexts. ufrj.br

Thienopyrroles: The phenyl ring of the indole nucleus can be replaced by a thiophene (B33073) ring, giving rise to isomeric systems like thieno[3,2-b]pyrrole and thieno[2,3-b]pyrrole. These have been shown to be authentic bioisosteres of the indole ring, maintaining similar affinity and selectivity for serotonin receptors as the parent indole compound, N,N-dimethyltryptamine. researchgate.net

Substitution on the Indole Ring:

Another design approach is the addition of various substituents at different positions of the indole ring. Structure-activity relationship (SAR) studies guide these modifications to enhance biological activity.

Halogenation: Introducing chloro or fluoro groups at the C5 position of the indole ring has been shown to enhance the potency of 1H-indole-2-carboxamide derivatives as CB1 receptor allosteric modulators. nih.gov

Alkyl Chains: The addition of short alkyl groups at the C3 position of the indole ring can also improve potency. nih.gov Conversely, longer alkyl side chains at this position may also retain activity, indicating that the steric tolerance at this position can vary depending on the biological target. nih.gov

These design principles allow medicinal chemists to systematically modify the indole core of 2-(1H-indol-1-yl)-N-isopropylacetamide to create analogs with improved drug-like properties.

Variations in the N-Isopropylacetamide Side Chain and Linker

Modification of the N-isopropylacetamide side chain and the ethyl linker connecting it to the indole nitrogen provides another avenue for developing analogs with altered properties. SAR studies of related indole derivatives offer insights into how these changes can influence biological activity.

Modifications to the N-Substituent:

The N-isopropyl group is a key feature, but replacing it with other alkyl, aryl, or heterocyclic groups can significantly impact a compound's efficacy and selectivity. In a study of indole-3-acetamides, the N-phenylacetamide moiety was extensively modified. nih.gov

Substituted Phenyl Rings: The introduction of various substituents on the N-phenyl ring demonstrated that the number, nature, and position of these groups play a crucial role in the molecule's activity. nih.gov For example, compounds with halogen substituents on the phenyl ring showed that para-substituted analogs were often more active than their meta-substituted counterparts. nih.gov This suggests that steric and electronic properties of the N-substituent are critical for interaction with the biological target.

Interactive Data Table: Effect of N-Phenyl Substituents on α-Amylase Inhibition in Indole-3-Acetamides

| Compound | Substituent on N-Phenyl Ring | IC₅₀ (µM) |

| 6 | 4-Methyl | 1.15 ± 0.12 |

| 11 | 2-Chloro | 1.18 ± 0.05 |

| 15 | 4-Fluoro | 1.09 ± 0.11 |

| 18 | 3,4-Difluoro | 1.25 ± 0.08 |

| Acarbose (B1664774) (Standard) | - | 0.92 ± 0.40 |

Data sourced from a study on indole-3-acetamides, demonstrating how substitutions on the N-aryl group influence inhibitory activity. nih.gov

Alterations to the Acetamide (B32628) Linker:

The length and flexibility of the linker connecting the indole ring to the terminal amide group are also important design considerations.

Linker Length and Flexibility: In studies of 1H-indole-2-carboxamides, it was found that an ethylene (B1197577) linker between the amide bond and a phenyl ring was optimal for activity, and variations resulted in a total loss of activity. nih.gov This highlights the importance of maintaining a specific distance and orientation between the indole core and other functional groups.

Linker Composition: The atoms within the linker can be altered. For example, replacing a thioalkyl linker with a different chemical group can significantly modify the molecule's properties and biological activity, as seen in the optimization of 1,3,4-oxadiazole (B1194373) derivatives. nih.gov

By systematically varying the N-substituent and the acetamide linker, researchers can fine-tune the pharmacological profile of this compound analogs.

Synthesis of Hybrid Scaffolds Incorporating the Indole Acetamide Motif

A modern strategy in drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. nih.gov This approach can lead to compounds with dual or synergistic activities, improved selectivity, or novel mechanisms of action. The indole acetamide motif is a valuable building block for the synthesis of such hybrid scaffolds. nih.govmdpi.com

Synthetic Strategies for Hybrid Molecules:

One-Pot Reactions: Efficient synthetic methods, such as one-pot multicomponent reactions, are often employed to construct complex hybrid molecules. For instance, a series of hybrid compounds containing both indole and imidazolidin-2-one moieties linked by a direct C-C bond were synthesized using an amidoalkylation one-pot reaction. nih.gov This approach allows for the rapid generation of diverse molecular structures.

Coupling Reactions: Standard coupling reactions are also used to link the indole acetamide core to other molecular fragments. The synthesis of indole-3-acetamides, for example, can be achieved by coupling indole-3-acetic acid with various substituted anilines using a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.org

Examples of Indole Acetamide Hybrids:

Indole-Oxadiazole Hybrids: Researchers have synthesized new indole-based hybrid oxadiazole scaffolds featuring an N-substituted acetamide. These compounds were designed to combine the pharmacophoric features of both the indole and oxadiazole rings. nih.gov

Indole-Millepachine Hybrids: New indole-containing hybrids derived from millepachine, a natural product, have been synthesized and evaluated. One such compound, (5-methoxy-2,2-dimethyl-2H-chromen-8-yl)(1-methyl-1H-indol-5-yl)methanone, demonstrated potent cytotoxicity against multiple human cancer cell lines, showcasing the potential of combining the indole scaffold with other bioactive natural product motifs. nih.gov

Bis-Indole Derivatives: Studies have focused on synthesizing bis-indole derivatives that feature a phenyl linker. One such compound, N,N′-(1,4-phenylene)bis{N′-[1-(tert-butoxycarbonyl) indol-3-yl]methyl (urea)}, showed promising activity against lung cancer cells. nih.govmdpi.com

The synthesis of hybrid scaffolds represents a powerful strategy to expand the chemical space and biological activity of derivatives related to this compound.

Structure Activity Relationship Sar Investigations of Indole Acetamides

Correlating Structural Features with Biological Activities (e.g., specific enzyme inhibition, receptor modulation)

The biological activity of indole (B1671886) acetamides is intrinsically linked to their structural features. Modifications to the indole core, the position of the acetamide (B32628) linkage, and the substituents on the acetamide's terminal nitrogen can dramatically alter how these molecules interact with biological targets like enzymes and receptors.

Enzyme Inhibition:

A significant area of investigation for indole acetamides is their potential as enzyme inhibitors. Studies on a series of indole-3-acetamide (B105759) derivatives have demonstrated their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. nih.gov This inhibition is a key strategy for managing postprandial hyperglycemia. nih.gov The binding interactions of these synthetic molecules within the active site of the α-amylase enzyme have been explored through in silico molecular docking studies, which help to rationalize the observed inhibitory activities. nih.govresearchgate.net For instance, compound 15 (from a study on 24 derivatives) was identified as the most active, with an IC50 value of 1.09 ± 0.11 μM, comparable to the standard acarbose (B1664774). acs.orgresearchgate.net This potent activity was attributed to deep binding within the enzyme's cavity, forming four key interactions with residues Leu165, Ala198, His201, and Asp300. nih.gov

Another study identified 1,3,4-oxadiazole (B1194373) derivatives containing both indole and acetamide moieties as potent inhibitors of HIV-1 Tat-mediated viral transcription. nih.gov This indicates that the indole acetamide framework can be incorporated into more complex structures to target specific protein-protein or protein-RNA interactions crucial for viral replication. nih.gov

Receptor Modulation:

Indole-2-carboxamides, which are structurally related to indole acetamides, have been identified as allosteric modulators of the cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR) abundant in the central nervous system. nih.govnih.gov For example, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H–indole-2-carboxamide (ORG27569) is a well-known allosteric modulator that can enhance the binding of CB1 agonists while decreasing G-protein coupling activity. nih.gov This dual functionality highlights how the indole scaffold can fine-tune receptor signaling, presenting a sophisticated mechanism for therapeutic intervention in conditions like pain and appetite disorders. nih.govnih.gov Further SAR studies in this area have shown that substitutions on the indole ring and variations in the side chain can produce biased signaling, where the modulator selectively activates certain downstream pathways (e.g., β-arrestin-mediated signaling) over others. nih.gov

Positional and Substituent Effects on Pharmacological Activity (non-clinical)

The specific placement and nature of substituents on the indole acetamide scaffold are critical determinants of non-clinical pharmacological activity. SAR studies have systematically explored these effects.

In the context of α-amylase inhibition by indole-3-acetamides, the following observations have been made: nih.govresearchgate.net

Alkyl Substituents: The presence and position of alkyl groups on the terminal phenyl ring influence activity. Dimethyl-substituted compounds, particularly with methyl groups at the para position relative to each other, showed superior activity compared to mono-methyl or unsubstituted derivatives. nih.govresearchgate.net This suggests that the methyl groups may engage in favorable interactions within the enzyme's active site. nih.gov

Alkoxy Substituents: Methoxy (B1213986) groups also modulate inhibitory potential. A para-methoxy substituent resulted in superior activity compared to methyl-substituted derivatives. nih.gov However, the introduction of multiple methoxy groups did not necessarily lead to increased inhibition. nih.gov

Halogen Substituents: Halogens and their positions significantly impact activity. A para-chloro substituted compound was the second most active in one series. nih.gov The position of the halogen is crucial; for instance, a para-iodo substituted compound was more active than its meta-substituted counterpart. researchgate.net The electron-withdrawing or donating properties and the size of the halogen atom can alter the electronic environment of the molecule and its binding affinity. nih.gov

The efficiency of indole derivatives in other biological activities, such as enhancing lipid peroxidation, has also been linked to substituent effects. It was found that the rate of this activity increases with the increasing electron density of the indole molecule, which can be modulated by substituents. nih.gov

| Compound | Substituent on N-phenyl ring | IC₅₀ (μM) |

|---|---|---|

| Unsubstituted | None | > 2.84 |

| Compound 5 | para-dimethyl | 2.38 ± 0.1 |

| Compound 8 | para-methoxy | 2.15 ± 0.1 |

| Compound 15 | Not specified, but most active halide | 1.09 ± 0.11 |

| Compound 20 | para-iodo | 2.14 ± 0.08 |

| Compound 21 | para-chloro | 1.76 ± 0.2 |

| Acarbose (Standard) | - | 0.92 ± 0.4 |

Stereochemical Influence on Activity Profiles

The influence of stereochemistry on the activity profiles of indole acetamides is a critical aspect of their SAR, as stereoisomers can exhibit significantly different pharmacological properties, including binding affinity, efficacy, and metabolic stability. However, within the specific context of simple indole acetamides like 2-(1H-indol-1-yl)-N-isopropylacetamide, detailed studies focusing on stereochemical influence are not extensively reported in the reviewed literature.

While direct evidence for this specific class is limited, the broader field of indole derivatives provides strong precedent for the importance of stereochemistry. For example, in the development of fused heterocyclic systems derived from indoles, controlling the stereoselective formation of new chiral centers is a primary goal to achieve desired biological outcomes. Chiral indole derivatives, such as indolines and indolenines, form the core structures of many bioactive natural products, and their specific stereoconfiguration is essential for their activity. The synthesis of these complex molecules often relies on asymmetric dearomatization reactions, highlighting the recognized importance of chirality in this chemical space.

Mechanistic Biochemical and Pharmacological Research on Indole Acetamide Derivatives Excluding Clinical Trials, Safety, Dosage

Identification and Characterization of Molecular Targets

Indole (B1671886) acetamide (B32628) derivatives exert their biological effects by interacting with a variety of molecular targets, including enzymes and receptors. The specific nature of these interactions is highly dependent on the substitution pattern of the indole ring and the acetamide group.

Enzyme Inhibition and Activation Studies

Derivatives of the indole acetamide scaffold have been identified as potent inhibitors of several key enzymes implicated in human diseases.

KRASG12C: A significant breakthrough in targeting oncogenic proteins has been the development of covalent inhibitors for KRASG12C, a mutant protein found in many cancers. nih.govacs.org A novel class of inhibitors based on the 2-(1H-indol-1-yl)acetamide structure, specifically N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides, has been discovered. nih.govnih.gov These compounds are designed to covalently bind to the mutant cysteine-12 residue, locking the protein in an inactive state. nih.gov The discovery leveraged a screening platform that identified the indole acetamide core as a key element for binding in a previously hidden surface groove on the KRASG12C protein. nih.govacs.org

PfATP4: The N-acetamide indole chemotype has been identified as a promising antimalarial agent that targets the Plasmodium falciparum cation-transporting ATPase4 (PfATP4). malariaworld.orglshtm.ac.uknih.gov This enzyme is crucial for maintaining sodium ion homeostasis in the parasite. acs.org Whole-genome sequencing of parasites resistant to N-acetamide indole analogs revealed mutations in the pfatp4 gene, confirming it as the molecular target. acs.orgmalariaworld.orglshtm.ac.uk Optimized compounds in this class show potent activity against the asexual stages of the parasite. nih.gov

α-Amylase: A series of indole-3-acetamide (B105759) derivatives has been shown to be effective inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. nih.govresearchgate.net All twenty-four tested compounds displayed good to moderate inhibition, with IC50 values ranging from 1.09 ± 0.11 μM to 2.84 ± 0.1 μM, comparable to the standard inhibitor acarbose (B1664774) (IC50 = 0.92 ± 0.4 μM). nih.govresearchgate.net The most potent compound in this series was 2-(1H-indol-3-yl)-N-(4-fluorophenyl)acetamide, with an IC50 of 1.09 ± 0.11 μM. researchgate.net

Cyclooxygenase-2 (COX-2): The indole scaffold is a well-known component of non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin, which inhibit cyclooxygenase (COX) enzymes. nih.gov Research has focused on designing indole-based derivatives with selectivity for the inducible COX-2 isozyme over the constitutive COX-1, to reduce gastrointestinal side effects. nih.govarchivepp.com Novel quinazolinones conjugated with indole acetamide have been designed and shown to have superior COX-2 selectivity. tandfonline.com Docking studies of other indole derivatives have revealed that they can bind effectively to the COX-2 active site, with key interactions similar to those of established inhibitors. nih.gov

Table 1: Enzyme Inhibitory Activity of Selected Indole Acetamide Derivatives

| Compound Class | Enzyme Target | Key Compound Example | IC50 Value | Reference |

| 2-(1H-indol-1-yl)acetamides | KRASG12C | Compound 1 (see article) | 0.067 µM (Cell Viability) | nih.gov |

| N-acetamide indoles | PfATP4 | WJM664 | Potent (specific value not stated) | malariaworld.orgnih.gov |

| Indole-3-acetamides | α-Amylase | 2-(1H-indol-3-yl)-N-(4-fluorophenyl)acetamide | 1.09 ± 0.11 µM | researchgate.net |

| Indole hydrazide derivatives | COX-2 | Compound S3 (see article) | Selective Inhibition | nih.gov |

Receptor Binding and Modulation Assays

The structural versatility of the indole nucleus also allows for interaction with G protein-coupled receptors (GPCRs) and other receptor types.

Serotonin (B10506) Receptors: Certain indole derivatives have been investigated as ligands for serotonin 5-HT1A and 5-HT2A receptors, which are important targets in the central nervous system. nih.gov Molecular modeling studies indicate that the primary interaction is a salt bridge between a protonatable nitrogen atom on the ligand and a conserved aspartate residue in the receptor. The indole moiety itself typically penetrates deep into a hydrophobic pocket within the receptor's binding site. nih.gov

Nuclear Receptors (NR4A1/NR4A2): Bis-indole derivatives have been identified as dual ligands for the nuclear receptors NR4A1 and NR4A2, which are implicated in cancer. mdpi.com These compounds bind to the ligand-binding domains (LBDs) of both receptors with dissociation constants (KD) in the low micromolar range and act as inverse agonists. mdpi.com

Cholecystokinin (CCK) Receptors: While direct evidence for 2-(1H-indol-1-yl)-N-isopropylacetamide is lacking, complex indole-containing structures have been developed as agonists for the CCK1 receptor, a target for treating obesity and gastrointestinal disorders. nih.goveurofinsdiscovery.com This suggests the indole scaffold can be adapted to fit the binding pockets of peptide hormone receptors.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their effects is crucial for their development as therapeutic agents.

Covalent Inhibition: For the 2-(1H-indol-1-yl)acetamide derivatives targeting KRASG12C, the mechanism is covalent modification. nih.gov An acrylamide (B121943) "warhead" on the molecule forms an irreversible bond with the thiol group of cysteine-12. X-ray crystallography confirms that the acetamide linker positions the molecule correctly, forming hydrogen bonds with residues A59 and Y96 in the protein's P2 pocket, ensuring the covalent reaction occurs efficiently. nih.gov

Inhibition of Viral Transcription: Certain complex indole acetamide derivatives have been found to inhibit the replication of Human Immunodeficiency Virus-1 (HIV-1). asm.org The mechanism involves the inhibition of Tat-mediated viral transcription. asm.orgnih.gov Mode-of-action studies revealed that these compounds interfere with the viral transcriptional step, possibly by targeting the Tat-regulated epigenetic modulation of the viral long-terminal repeat (LTR) promoter, which involves inhibiting the ejection of histone H3. asm.orgnih.gov

Disruption of Ion Homeostasis: The antimalarial N-acetamide indoles function by inhibiting the PfATP4 enzyme, which acts as a sodium-proton pump. malariaworld.orgacs.org This inhibition leads to a disruption of Na+ ion homeostasis within the parasite, causing a rapid cytotoxic effect. acs.orglshtm.ac.uk This mechanism is supported by metabolomic analysis, which shows a signature similar to other known PfATP4 inhibitors. malariaworld.orglshtm.ac.uk

Cellular and Subcellular Effects in In Vitro Systems

The activity of indole acetamide derivatives at their molecular targets translates into a range of measurable effects in cellular assays.

Antiproliferative and Cytotoxic Effects: Indole acetamide derivatives have shown significant antiproliferative activity against a variety of human cancer cell lines. nih.govmdpi.com

The KRASG12C inhibitors based on the 2-(1H-indol-1-yl)acetamide core effectively inhibit downstream MAPK signaling (p-ERK) and reduce the viability of KRASG12C-mutant cancer cells with IC50 values in the submicromolar range. nih.gov

Other indole-aryl amide derivatives have demonstrated potent cytotoxicity against colon (HT29), breast (MCF7), and prostate (PC-3) cancer cell lines, with some compounds showing IC50 values as low as 0.37 µM. nih.gov

Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism for the anticancer activity of many indole derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. nih.govmdpi.comresearchgate.net

Studies on indole-aryl amides showed that active compounds could arrest the cell cycle in the G1 phase and up-regulate the pro-apoptotic protein Bax. nih.gov

Benzo[f]indole-4,9-dione derivatives, another class of indole compounds, induce cell cycle arrest at the G2/M phase, which is associated with DNA damage and the activation of the intrinsic apoptosis pathway via cleavage of caspases 9 and 3. mdpi.com

Some indole-based compounds have been specifically designed to inhibit the anti-apoptotic protein Bcl-2, leading to significant increases in both early and late apoptosis in cancer cells. nih.gov

Antioxidant Properties: Many plant-derived and synthetic indole compounds exhibit antioxidant activity. nih.govresearchgate.net A series of indole-3-acetamides demonstrated potent radical scavenging capabilities in both 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. nih.govnih.govresearchgate.net The IC50 values for ABTS radical scavenging ranged from 0.35 ± 0.1 to 2.19 ± 0.08 μM, indicating a high capacity to neutralize free radicals. nih.gov This antioxidant potential may contribute to their therapeutic effects by mitigating oxidative stress, which is implicated in numerous diseases. researchgate.net

Table 2: In Vitro Cellular Effects of Selected Indole Acetamide Derivatives

| Compound Class | Cell Line | Effect | Potency (IC50/EC50) | Reference |

| 2-(1H-indol-1-yl)acetamides | MIA PaCa-2 (KRASG12C) | Inhibition of p-ERK signaling | 0.219 µM | nih.gov |

| 2-(1H-indol-1-yl)acetamides | MIA PaCa-2 (KRASG12C) | Inhibition of cell viability | 0.067 µM | nih.gov |

| Indole-aryl amides | HT29 (Colon Cancer) | Antiproliferation | 2.61 µM | nih.gov |

| Indole-aryl amides | PC-3 (Prostate Cancer) | Antiproliferation | 0.39 µM | nih.gov |

| Indole-3-acetamides | N/A | ABTS Radical Scavenging | 0.35 ± 0.1 µM | researchgate.net |

| Indole-3-acetamides | N/A | DPPH Radical Scavenging | 0.81 ± 0.25 µM | researchgate.net |

Computational and Theoretical Chemistry Studies on Indole Acetamide Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of 2-(1H-indol-1-yl)-N-isopropylacetamide and related indole (B1671886) derivatives, docking simulations are instrumental in understanding how these ligands interact with the active sites of protein targets. These simulations provide critical information on binding affinity, mode of interaction, and the specific amino acid residues involved in the binding.

Research on various indole acetamide (B32628) derivatives has shown that the indole scaffold is a versatile pharmacophore capable of forming key interactions within protein binding pockets. mdpi.com Docking studies on indole-3-acetamide (B105759) derivatives against the α-amylase enzyme, for example, revealed that the compounds orient themselves toward catalytic residues, establishing critical interactions. nih.gov The indole ring often participates in hydrophobic and π-π stacking interactions with aromatic residues like tryptophan, tyrosine, and phenylalanine. nih.govnih.gov The acetamide portion, with its carbonyl oxygen and N-H group, frequently acts as a hydrogen bond acceptor and donor, respectively, forming hydrogen bonds with polar amino acid residues such as arginine, aspartic acid, and glutamic acid. nih.govtandfonline.com

For this compound, the N-isopropyl group can further contribute to hydrophobic interactions, potentially enhancing binding affinity and selectivity for a specific target. In silico docking studies are frequently employed to elucidate the plausible mechanisms by which such compounds could act as drug candidates, predicting their binding energy and intermolecular interactions within the active sites of target enzymes. nih.gov For instance, docking of novel indole derivatives into the active site of the neuraminidase (NA) receptor has been used to theoretically confirm their potency, identifying key hydrogen bond and hydrophobic interactions with residues crucial for catalytic activity. tandfonline.com

Below is a table summarizing common interactions observed in docking studies of indole-based compounds with various protein targets.

| Interaction Type | Interacting Ligand Moiety | Typical Interacting Amino Acid Residues | Reference |

| Hydrogen Bonding | Acetamide N-H, Carbonyl C=O | ARG, ASP, GLU, GLN, SER, THR | nih.govtandfonline.com |

| Hydrophobic Interactions | Indole Ring, Isopropyl Group | ALA, VAL, LEU, ILE, PRO, MET | nih.govtandfonline.com |

| π-π Stacking | Indole Ring | TRP, TYR, PHE | nih.govniscpr.res.in |

| π-Cation Interactions | Indole Ring | LYS, ARG | niscpr.res.in |

Quantum Chemical Calculations (e.g., DFT for electronic properties, reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules like this compound. nih.gov These methods are used to calculate a variety of molecular properties, including orbital energies, electron density distribution, and molecular electrostatic potential (MEP).

DFT studies on indole derivatives help in understanding their reactivity. niscpr.res.in The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, with the C3 position being the most reactive. numberanalytics.combhu.ac.inwikipedia.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For indole acetamide derivatives, these calculations can predict the most likely sites for metabolic reactions or covalent interactions with a target.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. MEPs illustrate the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the carbonyl oxygen of the acetamide group, indicating a region favorable for electrophilic attack or hydrogen bond donation. The N-H group of the indole ring and the acetamide would show positive potential, marking them as sites for nucleophilic attack or hydrogen bond acceptance. researchgate.net These electronic features are crucial for the molecule's ability to recognize and bind to its biological target.

| Calculated Property | Significance for this compound | Reference |

| HOMO Energy | Indicates electron-donating ability of the indole ring. | nih.govresearchgate.net |

| LUMO Energy | Indicates electron-accepting ability, often localized on the acetamide moiety. | nih.govresearchgate.net |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies sites for non-covalent interactions (hydrogen bonding, electrostatic). | researchgate.net |

| Atomic Charges | Quantifies the electron distribution and helps rationalize intermolecular interactions. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. tandfonline.com For a series of indole acetamide derivatives, QSAR can identify the key physicochemical properties (descriptors) that govern their potency, allowing for the prediction of the activity of new, unsynthesized compounds.

2D-QSAR models use descriptors derived from the two-dimensional structure, such as molecular weight, logP (lipophilicity), and topological indices. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by analyzing the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules in three-dimensional space. tandfonline.comnih.gov These models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity. researchgate.net

For a series of compounds based on the this compound scaffold, a 3D-QSAR study could reveal important structural requirements for activity. For example, CoMFA contour maps might show that a bulky substituent is favored in one region (a green contour) but disfavored in another (a yellow contour). researchgate.net Similarly, CoMSIA maps could highlight areas where positive or negative charges, or hydrogen bond donors/acceptors, would be beneficial for activity. nih.govnih.gov Such studies have been successfully applied to various indole derivatives to guide the design of more potent inhibitors for targets like phosphodiesterase IV and influenza A virus. tandfonline.comnih.gov

The statistical robustness of QSAR models is crucial and is assessed using parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). tandfonline.comnih.gov A predictive QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

| QSAR Method | Information Provided | Application to Indole Acetamides | Reference |

| 2D-QSAR | Correlates biological activity with 2D structural descriptors (e.g., lipophilicity, electronic properties). | Predicts activity based on overall molecular properties. | tandfonline.comresearchgate.net |

| CoMFA (3D-QSAR) | Analyzes steric and electrostatic fields to generate 3D contour maps. | Identifies regions where steric bulk and charge distribution are critical for activity. | tandfonline.comnih.govnih.gov |

| CoMSIA (3D-QSAR) | Analyzes steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields. | Provides a more detailed understanding of the structural requirements for optimal ligand-target interaction. | tandfonline.comnih.govnih.gov |

Molecular Dynamics Simulations for Conformational and Binding Behavior

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex, explore the conformational flexibility of the ligand and the protein, and calculate binding free energies. researchgate.net

For the this compound-protein complex predicted by docking, an MD simulation would reveal whether the key interactions are maintained over time. The simulation can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the binding pose. researchgate.net It can also analyze the persistence of specific hydrogen bonds and hydrophobic contacts throughout the simulation trajectory.

Furthermore, MD simulations can uncover conformational changes in the protein upon ligand binding, which are often crucial for biological function. The flexibility of the N-isopropylacetamide side chain can be explored to understand how it adapts to the binding pocket. The indole N-H group is known to be important for hydrogen bonding in biological systems, and MD can help elucidate its dynamic role in stabilizing channel structures or protein complexes. nih.gov Advanced techniques like umbrella sampling or metadynamics can be used in conjunction with MD to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS).

Starting with the this compound scaffold, a virtual library can be designed by systematically modifying different parts of the molecule. For example, various substituents could be placed on the indole ring, or the N-isopropyl group could be replaced with other alkyl or aryl groups. This generates a large, diverse library of virtual compounds.

This library can then be screened against a specific protein target using methods like molecular docking. The compounds are ranked based on their predicted binding affinity (docking score) and interaction patterns. nih.gov The top-ranked compounds, or "hits," are then selected for further computational analysis (like MD simulations) and, ultimately, for chemical synthesis and biological testing. nih.gov This approach, which leverages the versatile indole scaffold, has been widely used to discover novel lead compounds for a wide range of therapeutic areas, including cancer and infectious diseases. nih.govnih.govmdpi.com

Potential Research Applications and Future Directions for Indole 1 Yl Acetamides

Development as Chemical Probes for Biological Systems

Indole-1-yl acetamides and their derivatives hold significant promise as chemical probes for interrogating complex biological systems. A chemical probe is a small molecule used to study and manipulate biological processes and protein function. nih.gov The indole (B1671886) nucleus, a key component of these acetamides, is known for its intrinsic fluorescence, which can be harnessed for imaging and sensing applications within cells. mdpi.com

Researchers have successfully developed indole-based fluorescent probes for various biological targets. For instance, an indole-embedded fluorescent naphthalimide has been created for the selective imaging of autophagosomes in living cells, providing a tool to study the process of autophagy, which is crucial for cellular health and disease. rsc.org Furthermore, the structural versatility of the indole scaffold allows for the synthesis of diverse compound libraries, which can be screened to identify potent and selective modulators of protein activity. nih.gov These probes are invaluable for exploring therapeutic hypotheses before they advance to clinical trials.

Table 1: Examples of Indole Derivatives as Biological Probes

| Indole Derivative Type | Application | Biological Process Studied |

|---|---|---|

| Indole-embedded naphthalimide | Fluorescent imaging | Autophagy rsc.org |

| Indoloquinolizines | Cytoskeleton studies | Cancer research nih.gov |

| Benzannulated lactams | Protein discrimination | Cancer research nih.gov |

Application in Analytical Chemistry (e.g., fluorescent chemosensors)

In the field of analytical chemistry, indole-1-yl acetamides serve as a foundational structure for the design of fluorescent chemosensors. These sensors are designed to detect and quantify the presence of specific ions or molecules with high sensitivity and selectivity. The fluorescence properties of the indole ring can be modulated by its interaction with analytes, leading to a measurable change in the fluorescence signal.

Indole-based fluorescent chemosensors have been developed for the detection of various metal ions, which are important in both biological and environmental systems. For example, specific sensors have been designed to be selective for mercury ions (Hg²⁺) in aqueous solutions. nih.gov Additionally, indole-based chemosensors have been created for the detection of anions like fluoride (F⁻), with a clear colorimetric and fluorescent response. spectroscopyonline.com The development of such sensors is a significant area of research due to the need for simple, cost-effective, and real-time methods for monitoring environmental and biological samples. researchgate.net

The general mechanism for these chemosensors involves a binding event between the indole-based molecule and the target analyte, which alters the electronic properties of the fluorophore and thus its emission spectrum. The design of these sensors often incorporates the donor-π-acceptor (D-π-A) concept to enhance their photophysical properties. mdpi.com

Role as Scaffolds for Chemical Biology Tool Discovery

The indole scaffold is widely regarded as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. ijrpr.commdpi.com This makes indole-1-yl acetamides excellent starting points for the discovery of new chemical biology tools and potential drug candidates. The indole ring system is a key structural component in many natural products and pharmaceuticals, highlighting its evolutionary selection for biological relevance.

The versatility of the indole-1-yl acetamide (B32628) structure allows for the creation of large and diverse libraries of compounds through various synthetic methodologies. acs.org These libraries can then be screened for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov For example, derivatives of indole-3-acetamides have been synthesized and shown to have potential as antihyperglycemic and antioxidant agents. acs.orgnih.gov

The process of tool discovery often involves synthesizing a series of derivatives and evaluating their structure-activity relationships (SAR) to optimize their potency and selectivity for a particular biological target. asm.orgnih.gov This approach has led to the identification of indole acetamide derivatives as potential inhibitors of HIV-1 transcription and as antimalarials that target the PfATP4 protein. asm.orgacs.org

Emerging Research Areas for N-Substituted Indole Acetamides

The field of N-substituted indole acetamides is continually evolving, with several exciting research areas emerging. One of the most prominent areas is the development of novel therapeutics for a range of diseases.

Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. mdpi.com Research is ongoing to develop new N-substituted indole acetamides with enhanced potency and selectivity against various cancer cell lines. These compounds may act through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation.

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Indole derivatives have shown a broad spectrum of antimicrobial activities, and research into new N-substituted indole acetamides could lead to the development of novel antibiotics.

Neuroscience: Given that many neurotransmitters and neuro-active compounds contain an indole core (e.g., serotonin), there is significant interest in exploring N-substituted indole acetamides for their potential effects on the central nervous system and for the treatment of neurological disorders. chemimpex.com

Antiviral Therapies: Indole derivatives have been investigated for their antiviral properties, including against HIV. asm.orgmdpi.com The development of new N-substituted indole acetamides could provide new avenues for treating viral infections.

Table 2: Therapeutic Areas of N-Substituted Indole Acetamides

| Therapeutic Area | Potential Application |

|---|---|

| Oncology | Development of new anticancer drugs mdpi.com |

| Infectious Diseases | Novel antimicrobial and antiviral agents asm.orgmdpi.com |

| Neuroscience | Treatment of neurological disorders chemimpex.com |

Challenges and Opportunities in Indole Acetamide Research

While the field of indole acetamide research is rich with potential, it also faces several challenges. A primary challenge is the vastness of the chemical space that can be explored. With numerous possibilities for substitution on both the indole ring and the acetamide nitrogen, synthesizing and screening all possible derivatives is a formidable task. nih.gov This necessitates the development of more efficient synthetic methods and high-throughput screening platforms.

Another challenge lies in achieving selectivity for specific biological targets. The same structural features that make the indole scaffold "privileged" can also lead to off-target effects. Therefore, careful design and optimization are required to develop compounds that are highly selective for their intended target.

Despite these challenges, there are significant opportunities for future research. The development of new synthetic methodologies, including copper-catalyzed cross-coupling reactions, is making it easier to access novel and complex indole derivatives. acs.org Furthermore, advances in computational chemistry and molecular modeling are enabling more rational drug design, helping to predict the binding of indole acetamides to their targets and guide synthetic efforts. nih.gov

The continued exploration of the biological activities of indole acetamides is likely to uncover new therapeutic applications and provide valuable tools for understanding fundamental biological processes. The versatility of this scaffold ensures that it will remain an important area of research in medicinal chemistry and chemical biology for the foreseeable future.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-indol-1-yl)-N-isopropylacetamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of indole with a bromoacetamide derivative. For example, indole may react with N-isopropyl-2-bromoacetamide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like acetone or DMF under reflux. Optimization involves adjusting stoichiometry (e.g., 1.5 equivalents of alkylating agent), solvent choice (DMF improves solubility), and reaction time (12–24 hours). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

- Key Characterization : Confirm structure using -NMR (e.g., indole C–H protons at δ 7.6–6.5 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) and ESI-MS (expected [M+H] for CHNO: ~217.1) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Spectroscopy : -NMR and -NMR to verify indole and acetamide moieties. FT-IR can confirm carbonyl stretches (~1650–1700 cm) and N–H bonds (~3300 cm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for exact mass determination. ESI or MALDI-TOF are preferred for intact molecular ion detection .

- Chromatography : HPLC with UV detection (λ = 280–290 nm for indole absorption) to assess purity (>95%) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous washes to prevent environmental release .

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Experimental-Theoretical Alignment : Compare experimental -NMR shifts with density functional theory (DFT)-calculated values (e.g., using B3LYP/6-311+G(d,p)). Discrepancies >0.3 ppm may indicate conformational flexibility or solvent effects .

- Dynamic NMR : For tautomerism or rotameric equilibria (e.g., acetamide rotation), variable-temperature NMR can identify coalescence points and energy barriers .

- X-ray Crystallography : Resolve ambiguous structures by growing single crystals (e.g., from methanol/water) and analyzing bond lengths/angles .

Q. What strategies are effective for studying the structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Analog Design : Modify the indole N-substituent (e.g., alkyl vs. aryl groups) or acetamide chain (e.g., isopropyl vs. cyclopropyl). Use parallel synthesis to generate libraries .

- Biological Assays : Test analogs in receptor-binding assays (e.g., serotonin receptors due to indole’s structural similarity) or enzyme inhibition studies. Measure IC values to rank potency .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Q. How can researchers address low solubility of this compound in aqueous buffers?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without denaturing proteins in bioassays .

- Prodrug Approach : Synthesize ester or phosphate derivatives (e.g., ethyl acetamide) that hydrolyze in vivo to the active form .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for controlled release and improved bioavailability .

Q. What experimental designs are optimal for investigating metabolic stability of this compound?

- Methodological Answer :

- In Vitro Models : Use liver microsomes (human or rodent) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t) .

- CYP Enzyme Screening : Incubate with recombinant CYP isoforms (e.g., CYP3A4, 2D6) to identify major metabolizing enzymes. Use chemical inhibitors (e.g., ketoconazole for CYP3A4) for validation .

- Metabolite ID : Perform HRMS/MS to detect hydroxylated or N-dealkylated metabolites. Compare fragmentation patterns with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.